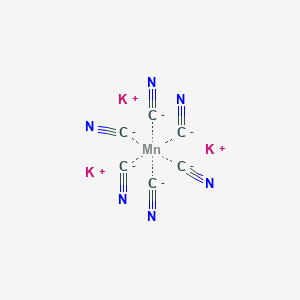
1,2,3,4-Tétrahydro-1,7-naphtyridine
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,7-naphthyridine, also known as THN, is a heterocyclic compound that has been studied for its potential as a therapeutic agent. THN is a bicyclic nitrogen-containing compound that has been found to have a range of biological activities.
Applications De Recherche Scientifique
Chimie médicinale
Les dérivés de 1,2,3,4-tétrahydro-1,7-naphtyridine revêtent une importance significative dans le domaine de la chimie médicinale car nombre d'entre eux présentent une grande variété d'activités biologiques .
Mimétiques de l'arginine
Ces composés sont utilisés comme mimétiques de l'arginine dans la synthèse d'inhibiteurs des intégrines, qui sont des thérapeutiques potentielles pour le traitement de la fibrose pulmonaire idiopathique (FPI) . Ils représentent des alternatives moins basiques mais plus perméables à l'arginine, reproduisant l'interaction de liaison du pont salin latéral effectuée entre la fonctionnalité guanidinium de l'arginine et un résidu d'acide aspartique dans la protéine .
Synthèse de ligands chiraux phosphine-aminophosphine
La this compound a été utilisée dans la préparation de nouveaux ligands chiraux phosphine-aminophosphine .
Hydrogénation
Une large gamme de dérivés de 1,5-naphtyridine ont été hydrogénés efficacement pour donner des 1,2,3,4-tétrahydro-1,5-naphtyridines .
Propriétés anticancéreuses
Les 1,6-naphtyridines, qui peuvent être synthétisées à partir de la this compound, ont une variété d'applications telles que des activités anticancéreuses, anti-virus de l'immunodéficience humaine (VIH), antimicrobiennes, analgésiques, anti-inflammatoires et antioxydantes .
Liquéfaction du charbon
Bien qu'il ne soit pas directement lié à la this compound, son proche parent 1,2,3,4-tétrahydronaphtalène est utilisé dans la liquéfaction du charbon . Cela suggère des applications potentielles de la this compound dans des procédés industriels similaires.
Safety and Hazards
Orientations Futures
The future directions for the study of 1,2,3,4-Tetrahydro-1,7-naphthyridine and its derivatives could involve further exploration of their synthesis, reactivity, and biological activity. Given their significance in medicinal chemistry, there is potential for the development of novel synthetic methodologies for their construction and for further investigation of their medicinal properties .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCAAGNXDGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591045 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13623-86-4 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with synthesizing 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives, particularly in the context of developing HCV NS3 protease inhibitors?
A1: While the Povarov reaction offers a potential route to synthesize 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives, research [] highlights significant challenges:
Q2: Can you provide examples of different isomers within the Tetrahydro-1,7-naphthyridine family and their respective synthetic routes?
A2: The provided research articles discuss two isomers:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















